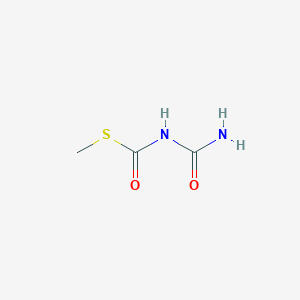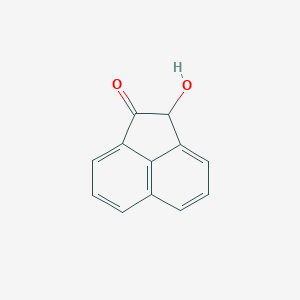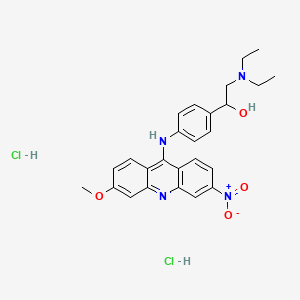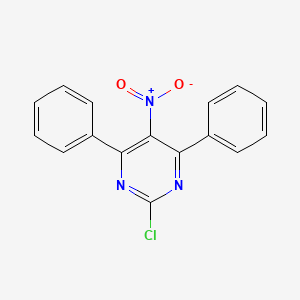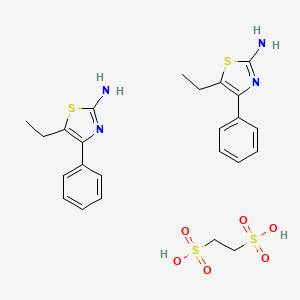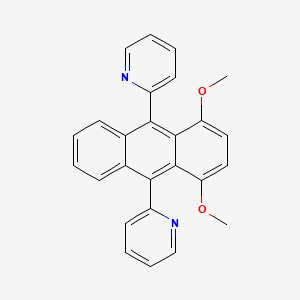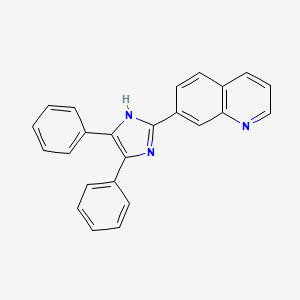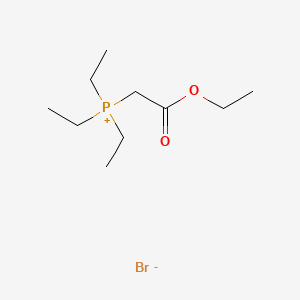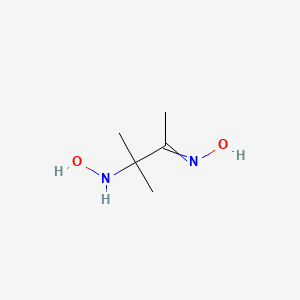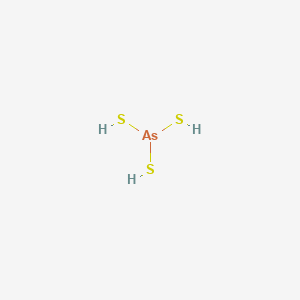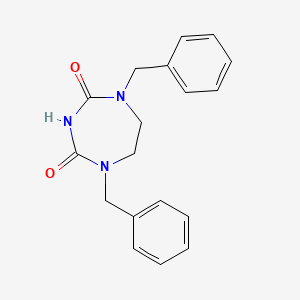
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione is a seven-membered heterocyclic compound containing nitrogen atoms. This compound is part of the triazepane family, which is known for its significant biological activities and applications in various fields such as chemistry, biology, and medicine .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione typically involves cyclo-condensation reactions. One common method includes the reaction of benzylamine with phosgene, followed by cyclization with ammonium chloride . Another approach involves the use of nucleophilic or electrophilic substitution reactions with various reagents such as o-phenylenediamine, 2-aminobenzamide, and isothiocyanates .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale cyclo-condensation and cyclization reactions. These methods are optimized for high yield and purity, using automated reactors and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, involving reagents such as hydrazonoyl chloride and pyrazoles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Hydrazonoyl chloride in the presence of a base.
Major Products Formed
The major products formed from these reactions include various substituted triazepane derivatives, which can exhibit different biological and chemical properties .
Scientific Research Applications
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione has a wide range of scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Studied for its potential as an antibacterial and antiviral agent.
Medicine: Investigated for its psychotropic and anticancer activities.
Industry: Utilized in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1,5-Dibenzyl-1,3,5-triazepane-2,4-dione involves its interaction with specific molecular targets and pathways. It can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in bacterial cell wall synthesis, leading to antibacterial activity .
Comparison with Similar Compounds
Similar Compounds
1,3-Dibenzyl-2H-pyrimido[1,2-a][1,3,5]triazine-2,4,8(1H,3H)-trione: Another triazine derivative with similar biological activities.
Hexazinone: A triazine herbicide with different applications but similar structural features.
Uniqueness
1,5-Dibenzyl-1,3,5-triazepane-2,4-dione is unique due to its seven-membered ring structure, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for research and industrial purposes .
Properties
CAS No. |
36107-51-4 |
|---|---|
Molecular Formula |
C18H19N3O2 |
Molecular Weight |
309.4 g/mol |
IUPAC Name |
1,5-dibenzyl-1,3,5-triazepane-2,4-dione |
InChI |
InChI=1S/C18H19N3O2/c22-17-19-18(23)21(14-16-9-5-2-6-10-16)12-11-20(17)13-15-7-3-1-4-8-15/h1-10H,11-14H2,(H,19,22,23) |
InChI Key |
COZOBWSJKVWTNP-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(C(=O)NC(=O)N1CC2=CC=CC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


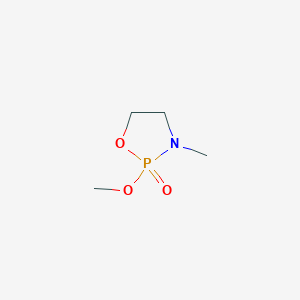
![(8R,9S,10S,13R,14S,17R)-10,13-Dimethyl-17-(6-methylheptan-2-yl)hexadecahydrospiro[cyclopenta[a]phenanthrene-3,2'-oxirane]](/img/structure/B14675585.png)
